molecular formula C13H9ClN6O3 B5835651 2-chloro-5-[5-[(E)-(2H-tetrazol-5-ylhydrazinylidene)methyl]furan-2-yl]benzoic acid

2-chloro-5-[5-[(E)-(2H-tetrazol-5-ylhydrazinylidene)methyl]furan-2-yl]benzoic acid

Cat. No.: B5835651
M. Wt: 332.70 g/mol
InChI Key: ZROATMLDGZFLOL-GIDUJCDVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-5-[5-[(E)-(2H-tetrazol-5-ylhydrazinylidene)methyl]furan-2-yl]benzoic acid is a complex organic compound with a unique structure that combines a tetrazole ring, a furan ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-[5-[(E)-(2H-tetrazol-5-ylhydrazinylidene)methyl]furan-2-yl]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the tetrazole ring through a cyclization reaction of an appropriate hydrazine derivative with a nitrile. The furan ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key coupling reactions .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-[5-[(E)-(2H-tetrazol-5-ylhydrazinylidene)methyl]furan-2-yl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-chloro-5-[5-[(E)-(2H-tetrazol-5-ylhydrazinylidene)methyl]furan-2-yl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-5-[5-[(E)-(2H-tetrazol-5-ylhydrazinylidene)methyl]furan-2-yl]benzoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The tetrazole ring may mimic the structure of certain biological molecules, allowing the compound to bind to and inhibit the activity of specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups that can interact with various biological targets. This makes it a versatile compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-chloro-5-[5-[(E)-(2H-tetrazol-5-ylhydrazinylidene)methyl]furan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN6O3/c14-10-3-1-7(5-9(10)12(21)22)11-4-2-8(23-11)6-15-16-13-17-19-20-18-13/h1-6H,(H,21,22)(H2,16,17,18,19,20)/b15-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROATMLDGZFLOL-GIDUJCDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C=NNC3=NNN=N3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=CC=C(O2)/C=N/NC3=NNN=N3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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